molecular formula C29H28O5 B10886356 2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one CAS No. 5109-04-6

2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one

Cat. No.: B10886356
CAS No.: 5109-04-6
M. Wt: 456.5 g/mol
InChI Key: PUPGGCCQMHAVGY-UHFFFAOYSA-N
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Description

2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one is a complex organic compound with the molecular formula C29H28O5 and a molecular weight of 456.52962 This compound is characterized by its unique structure, which includes benzoyl groups, an ethoxyphenyl group, and a hydroxy-methylcyclohexanone core

Preparation Methods

The synthesis of 2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted cyclohexanones, alcohols, and ketones.

Scientific Research Applications

2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzoyl groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

2,4-Dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one can be compared with similar compounds such as:

Properties

CAS No.

5109-04-6

Molecular Formula

C29H28O5

Molecular Weight

456.5 g/mol

IUPAC Name

2,4-dibenzoyl-3-(4-ethoxyphenyl)-5-hydroxy-5-methylcyclohexan-1-one

InChI

InChI=1S/C29H28O5/c1-3-34-22-16-14-19(15-17-22)24-25(27(31)20-10-6-4-7-11-20)23(30)18-29(2,33)26(24)28(32)21-12-8-5-9-13-21/h4-17,24-26,33H,3,18H2,1-2H3

InChI Key

PUPGGCCQMHAVGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C3=CC=CC=C3)(C)O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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